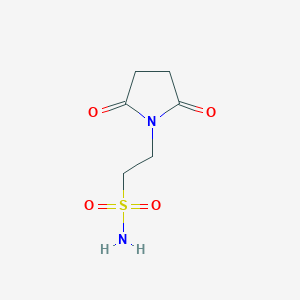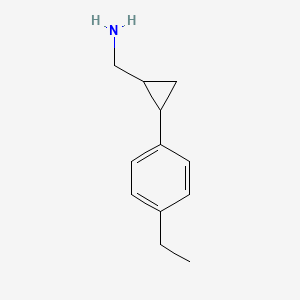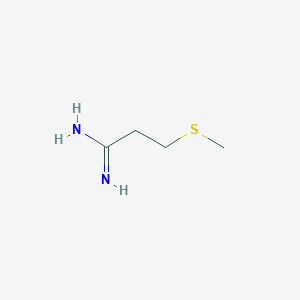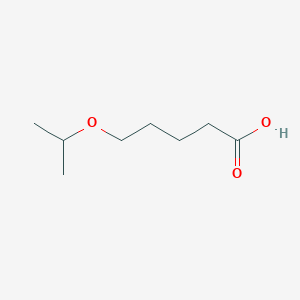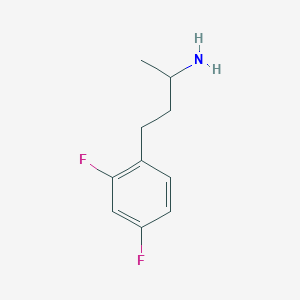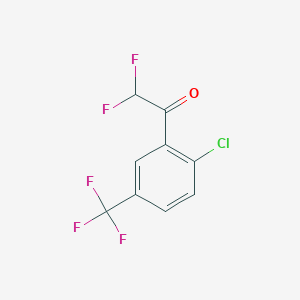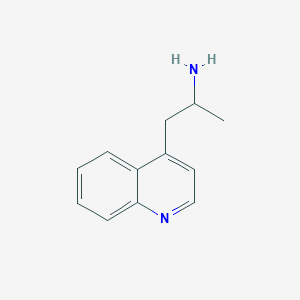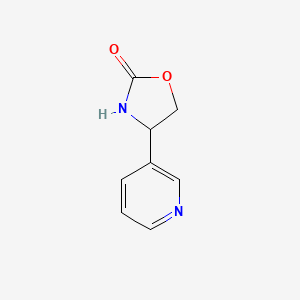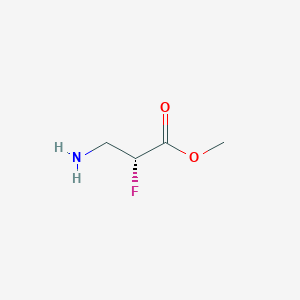
Methyl (2R)-3-amino-2-fluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-3-amino-2-fluoropropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a fluorine atom, and a methyl ester group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-3-amino-2-fluoropropanoate typically involves the fluorination of a suitable precursor followed by esterification. One common method involves the reaction of (2R)-3-amino-2-hydroxypropanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-3-amino-2-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl (2R)-3-amino-2-fluoropropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (2R)-3-amino-2-fluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The amino group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R)-3-amino-2-hydroxypropanoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Methyl (2R)-3-amino-2-chloropropanoate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Methyl (2R)-3-amino-2-bromopropanoate:
Uniqueness
Methyl (2R)-3-amino-2-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where enhanced binding affinity and specificity are desired.
Propiedades
Número CAS |
88099-69-8 |
|---|---|
Fórmula molecular |
C4H8FNO2 |
Peso molecular |
121.11 g/mol |
Nombre IUPAC |
methyl (2R)-3-amino-2-fluoropropanoate |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3/t3-/m1/s1 |
Clave InChI |
WOVBJOLECSYCJY-GSVOUGTGSA-N |
SMILES isomérico |
COC(=O)[C@@H](CN)F |
SMILES canónico |
COC(=O)C(CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B13534541.png)

